molecular formula C17H16ClN5OS B2499405 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-63-1

2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No. B2499405
CAS RN: 893726-63-1
M. Wt: 373.86
InChI Key: FNPRUIRAHOUPQG-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a derivative of the 1,2,4-triazole family, which is known for its potential pharmacological activities. The triazole ring is a versatile scaffold that can be modified to produce compounds with a variety of biological activities. The presence of the chlorophenyl and methylphenyl groups suggests that the compound may exhibit significant interactions with biological targets due to these substituents' hydrophobic and electronic properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or basic conditions. In the case of similar compounds, such as those described in the provided papers, the synthesis involves a series of reactions including the use of flash chromatography for purification and characterization by spectral and elemental analysis . The synthesis process is crucial as it impacts the purity and yield of the final compound, which in turn affects its biological activity.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The molecular geometry, including bond lengths and angles, can be optimized using computational methods such as Density Functional Theory (DFT). These studies are important for understanding the compound's potential interactions with biological targets and for the design of new derivatives with improved properties.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of multiple reactive sites. The triazole ring can act as a scaffold for further functionalization, and the presence of substituents like the sulfanyl group can lead to additional reactivity. The chemical behavior of these compounds under different conditions can provide insights into their stability and reactivity, which are important for their potential use as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of halogen atoms like chlorine can increase the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems . Understanding these properties is essential for the development of new drugs, as they determine the compound's behavior in physiological environments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Novel Compounds: This chemical serves as a starting compound for synthesizing various heterocyclic compounds, which are characterized and tested for pharmaceutical properties. For instance, Bekircan, Ülker, and Menteşe (2015) utilized it for synthesizing compounds that were screened for lipase and α-glucosidase inhibition, indicating potential applications in treating diseases related to these enzymes. Bekircan et al., 2015.
  • Pharmacological Studies: Maliszewska-Guz et al. (2005) explored its conversion into various compounds to study their effects on the central nervous system in mice, showing its relevance in neurological research. Maliszewska-Guz et al., 2005.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-2-4-12(5-3-11)16-21-22-17(25-10-15(24)20-19)23(16)14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPRUIRAHOUPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

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